molecular formula C22H10F6N4O3S B10960262 N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960262
M. Wt: 524.4 g/mol
InChI Key: GGVKYDZLRAPVPC-UHFFFAOYSA-N
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Description

N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including chromen, pyrazolo[1,5-a]pyrimidine, and thiophene, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, thiophene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.

    Biology: Its biological activity has been explored for potential use as an enzyme inhibitor or receptor modulator.

    Medicine: Research has investigated its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-F-phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
  • N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)dodecanamide

Uniqueness

Compared to similar compounds, N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H10F6N4O3S

Molecular Weight

524.4 g/mol

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H10F6N4O3S/c23-21(24,25)12-7-19(33)35-15-6-10(3-4-11(12)15)29-20(34)14-9-18-30-13(16-2-1-5-36-16)8-17(22(26,27)28)32(18)31-14/h1-9H,(H,29,34)

InChI Key

GGVKYDZLRAPVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Origin of Product

United States

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